N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c1-12-2-5-17-15(8-12)19-20(26-17)21(29)27(11-25-19)7-6-18(28)24-10-13-3-4-14(23)9-16(13)22/h2-5,8-9,11,26H,6-7,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEVMCAJHTUCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 412.8 g/mol
- CAS Number : 1185038-87-2
The structure features a pyrimidine ring fused with an indole moiety, which is known to contribute to various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : Analogous compounds have demonstrated antibacterial and antifungal activities. The presence of halogen substituents like chlorine and fluorine is believed to enhance their efficacy against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as dihydrofolate reductase and others involved in metabolic pathways critical for cell survival and proliferation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of a series of pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
A study conducted by Asadipour et al. investigated the antimicrobial properties of halogenated indole derivatives. The findings revealed that compounds similar to this compound showed potent activity against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.
Scientific Research Applications
Biological Activities
N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide exhibits a range of biological activities that make it a candidate for further research:
Antitumor Activity
Research indicates that derivatives of pyrimidoindole compounds possess antitumor properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis .
Antimicrobial Properties
Similar compounds have demonstrated efficacy against various bacterial strains. The presence of the pyrimidine moiety enhances antimicrobial activity, suggesting that this compound could be developed as an antibiotic agent .
Anti-inflammatory Effects
Studies have suggested that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes this compound a potential candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds within the pyrimidine class:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as the pyrimidoindole core, halogenated substituents, or propanamide/acetamide side chains. Key differences in substituents, molecular properties, and synthetic strategies are highlighted.
Structural Analogues of Pyrimido[5,4-b]indole Derivatives
*Calculated based on molecular formula.
Key Observations :
- Halogenation Patterns: The target compound’s 2-chloro-4-fluorobenzyl group offers a unique electronic profile compared to mono-halogenated analogues (e.g., ’s 2-chlorobenzyl). Dual halogenation may enhance binding to hydrophobic pockets in target proteins .
- Side Chain Variations: The propanamide chain in the target compound (vs.
- Substituent Effects : Methoxy groups () increase polarity but may reduce blood-brain barrier penetration compared to halogenated derivatives .
Non-Pyrimidoindole Analogues with Overlapping Motifs
Key Observations :
- Synthetic Strategies : ’s compound employs Suzuki-Miyaura cross-coupling (common in pyrimidine derivatives), whereas pyrimidoindoles (e.g., ) may require multi-step condensation reactions .
- Fluorinated Motifs : Fluorine atoms in the target compound and ’s biphenyl system improve metabolic stability and electronegativity, critical for target engagement .
Research Findings and Implications
- Structural Stability : XRD data from confirms the pyrimidoindole core’s planarity, a feature likely conserved in the target compound, which is critical for maintaining binding site complementarity .
- Activity Trends : While explicit biological data are absent, halogenated derivatives (e.g., and the target compound) are typically prioritized in medicinal chemistry for their balanced lipophilicity and target affinity .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are critical for high yield?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between the pyrimidoindole core and benzyl-propanamide moiety using EDC/HOBt or DCC as coupling agents).
- Cyclization steps to form the pyrimido[5,4-b]indole scaffold under basic conditions (e.g., K₂CO₃ in DMF).
- Purification via column chromatography or recrystallization to isolate intermediates and final product.
Critical conditions include temperature control (e.g., 0–5°C for sensitive steps), anhydrous solvents (e.g., THF, DCM), and catalyst selection (e.g., Pd for cross-coupling). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Basic: Which analytical techniques are essential for structural characterization, and how are spectral contradictions resolved?
Answer:
Core techniques include:
- NMR (¹H/¹³C, 2D-COSY, HSQC) to confirm connectivity and substituent positions.
- HPLC for purity assessment (>95% typically required).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.
- X-ray crystallography (if crystals are obtainable) for absolute configuration.
Contradictions in spectral data (e.g., unexpected peaks in NMR) are resolved using deuterated solvent titrations , variable-temperature NMR , or computational modeling (DFT calculations) to predict shifts .
Basic: How is the compound screened for biological activity, and what assays are prioritized?
Answer:
Initial screening focuses on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial testing (MIC determination) via broth microdilution.
Dose-response curves (IC₅₀) and selectivity indices (vs. healthy cells) are calculated to prioritize hits .
Advanced: How can synthetic yield be systematically optimized, particularly when scaling reactions?
Answer:
Employ Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example:
- Fractional factorial designs to screen variables.
- Response surface methodology (RSM) to model optimal conditions.
Flow chemistry () may enhance reproducibility at scale by controlling exothermic steps and residence time. Real-time monitoring (e.g., in-line FTIR) helps track intermediate formation .
Advanced: How are contradictions in biological activity data across studies addressed?
Answer:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analysis of structural analogs to identify substituent-dependent activity trends. Discrepancies may arise from differences in cell line genetic backgrounds or assay protocols .
Advanced: What computational strategies elucidate target interaction mechanisms?
Answer:
- Molecular docking (AutoDock Vina, Glide) to predict binding poses within active sites (e.g., ATP-binding pockets).
- Molecular dynamics (MD) simulations (50–100 ns) to assess stability of ligand-receptor complexes.
- Free-energy calculations (MM/PBSA) to quantify binding affinity. Cross-validation with mutagenesis studies (e.g., alanine scanning) confirms critical residues .
Advanced: How are structure-activity relationship (SAR) studies designed to improve potency?
Answer:
- Systematic substituent variation : Modify halogen (Cl/F), methyl, or methoxy groups on the benzyl or indole moieties.
- Bioisosteric replacement : Swap the propanamide linker with sulfonamide or urea groups.
- Pharmacophore mapping to identify essential hydrogen-bond acceptors/donors. Activity cliffs are analyzed via 3D-QSAR (CoMFA/CoMSIA) .
Advanced: What methodologies assess pharmacokinetic properties like solubility and metabolic stability?
Answer:
- Solubility : Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4).
- LogP : HPLC-derived retention times vs. reference standards.
- Metabolic stability : Incubation with liver microsomes (human/rat), followed by LC-MS/MS to track parent compound depletion. CYP450 inhibition is assessed via fluorogenic probes .
Advanced: How is compound stability ensured during long-term storage and experimental use?
Answer:
- Storage : Lyophilized solid at –20°C under argon; solutions in DMSO (desiccated, –80°C).
- Stability monitoring : Periodic HPLC-UV to detect degradation (e.g., hydrolysis of amide bonds).
- Light/temperature sensitivity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
